N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide
Description
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methanesulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |
InChI Key |
VBKJAUSXTKHUMT-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-bromophenyl group facilitates substitution reactions with nucleophiles. Key examples include:
Reagents/Conditions:
-
Sodium iodide (NaI) in acetone at 60°C
-
Potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C
Products:
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| I⁻ | 4-Iodophenyl derivative | 78% | |
| CN⁻ | 4-Cyanophenyl derivative | 65% |
Oxidation of the Ethyl Group
The ethyl chain adjacent to the sulfonamide undergoes controlled oxidation:
Reagents/Conditions:
-
KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C)
-
CrO₃ in acetone (Jones reagent, 0°C → RT)
Products:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ | Ketone (C=O) | >90% | |
| CrO₃ | Carboxylic acid (COOH) | 85% |
Reduction of the Sulfonamide Group
The methanesulfonamide moiety can be reduced to form amines under specific conditions:
Reagents/Conditions:
-
LiAlH₄ in tetrahydrofuran (THF), reflux
-
H₂/Pd-C in ethanol, 50 psi
Products:
| Reducing Agent | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ | N-Ethylamine derivative | 70% | |
| H₂/Pd-C | Primary amine | 55% |
Metabolic Dealkylation
In vivo studies reveal enzymatic dealkylation of the sulfonamide group:
Conditions:
-
Rat liver microsomes (CYP450 enzymes)
-
pH 7.4, 37°C
Metabolites:
| Parent Compound | Metabolite | Activity | Reference |
|---|---|---|---|
| N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide | Methanesulfonamide-free amine | Enhanced ETᴀ receptor binding |
Structural Modifications for SAR Studies
Systematic alterations to the sulfonamide group impact endothelin receptor (ETᴀ/ETʙ) affinity:
Key Findings from In Vitro Assays :
| R-Group Modification | IC₅₀ ETᴀ (nM) | IC₅₀ ETʙ (nM) |
|---|---|---|
| -NHCH₂CH₂CH₃ (n-propyl) | 0.5 | 391 |
| -NHCH₂CH₃ (ethyl) | 0.8 | 830 |
| -NHCH₃ (methyl) | 1.7 | 812 |
Conditions: Competitive binding assays using [¹²⁵I]ET-1 in Tris-HCl buffer with 0.5% BSA.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Reference |
|---|---|---|
| 1M HCl (reflux, 6h) | No decomposition | |
| 1M NaOH (reflux, 6h) | Partial hydrolysis of sulfonamide |
Scientific Research Applications
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-chlorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-fluorophenyl)ethyl]methanesulfonamide
- N-[(1S)-1-(4-methylphenyl)ethyl]methanesulfonamide
Uniqueness
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .
Biological Activity
N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects. Its molecular formula is with a molar mass of approximately 318.24 g/mol. The presence of the bromophenyl moiety and the methanesulfonamide group contributes to its unique reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Dihydropteroate Synthase : Similar to traditional sulfa drugs, it may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects.
- Enzyme Interaction : The compound's bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with polar functional groups, modulating enzyme or receptor activity.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by targeting metabolic pathways associated with cancer progression .
Antibacterial Activity
Research indicates that this compound has potential as an antibacterial agent. Its mechanism involves disrupting folate synthesis in bacteria, similar to other sulfonamides. In vitro studies have demonstrated effective inhibition against various bacterial strains, although specific IC50 values need further investigation.
Anti-inflammatory Effects
Studies have shown that compounds structurally related to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells. This suggests potential applications in treating inflammatory diseases .
Antitumor Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it can induce cell death through mechanisms such as destabilization of microtubules and activation of caspases, which are critical for apoptosis. The efficacy varied across different cancer cell lines, indicating selective activity that warrants further exploration .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated effective inhibition against Gram-positive bacteria; IC50 values comparable to traditional sulfa drugs. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of NO and IL-6 in BV-2 microglial cells at concentrations as low as 1 µM. |
| Study 3 | Antitumor Activity | Induced apoptosis in A549 lung cancer cells; significant cytotoxicity observed at concentrations above 10 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
